2-Chloro-6-iodo-4-(trifluoromethoxy)aniline
CAS No.: 1805237-24-4
VCID: VC6334707
Molecular Formula: C7H4ClF3INO
Molecular Weight: 337.46
* For research use only. Not for human or veterinary use.

Description |
2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is an organic compound belonging to the class of halogenated anilines. It features a molecular formula of C₇H₄ClF₃INO and a molecular weight of approximately 337.465 g/mol . This compound is characterized by the presence of chlorine, iodine, and a trifluoromethoxy group attached to an aniline ring, contributing to its unique chemical properties and applications in organic synthesis and scientific research. Synthesis and Chemical ReactionsThe synthesis of 2-chloro-6-iodo-4-(trifluoromethoxy)aniline involves multi-step organic reactions. Industrial processes often utilize continuous flow systems to enhance efficiency and scalability, allowing for precise control over reaction conditions. Common reagents include bases like potassium carbonate for coupling reactions and polar solvents such as dimethyl sulfoxide for nucleophilic substitutions. Synthesis Route:
Applications in Research2-Chloro-6-iodo-4-(trifluoromethoxy)aniline serves as a valuable intermediate in both academic research and industrial applications. Its unique combination of halogens makes it suitable for various chemical synthesis and biological research projects. Applications:
Mechanism of Action and Biochemical InteractionsThe mechanism of action for 2-chloro-6-iodo-4-(trifluoromethoxy)aniline is largely dependent on its interactions with biological targets. The halogen atoms influence the compound’s binding affinity to proteins and enzymes, potentially leading to inhibition or activation of specific biochemical pathways. The trifluoromethoxy group enhances lipophilicity, facilitating membrane permeability and increasing bioavailability. Safety and Handling2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is intended for non-human research only and is not for therapeutic or veterinary use. Relevant safety data can be obtained from material safety data sheets (MSDS) or analytical chemistry resources. Safety Considerations:
Data Table: Key Information
References: |
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1805237-24-4 | ||||||||||||||
Product Name | 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline | ||||||||||||||
Molecular Formula | C7H4ClF3INO | ||||||||||||||
Molecular Weight | 337.46 | ||||||||||||||
IUPAC Name | 2-chloro-6-iodo-4-(trifluoromethoxy)aniline | ||||||||||||||
Standard InChI | InChI=1S/C7H4ClF3INO/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 | ||||||||||||||
Standard InChIKey | OKCFYAYVXGMZHW-UHFFFAOYSA-N | ||||||||||||||
SMILES | C1=C(C=C(C(=C1Cl)N)I)OC(F)(F)F | ||||||||||||||
Solubility | not available | ||||||||||||||
PubChem Compound | 118999888 | ||||||||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume